2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
The synthesis of 2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like isopropyl alcohol and activation methods such as ultrasonic activation at 20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles, which can replace specific functional groups on the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrimido[5,4-d]thiazolo[3,2-a]pyrimidines: These analogues have additional fused rings, which can alter their chemical properties and applications. The uniqueness of 2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-15-8-6-14(7-9-15)17-16(19(24)27-11-10-25-4)12(2)21-20-22(17)18(23)13(3)28-20/h6-9,13,17H,5,10-11H2,1-4H3 |
InChI Key |
RTIPGUMJQLXDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCCOC |
Origin of Product |
United States |
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